Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is an organic compound that is widely used in various fields of chemistry and biochemistry. It is a derivative of amino acids and is often used as a building block in the synthesis of more complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of an amino acid derivative with tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves the use of sodium borohydride in methanol at low temperatures to achieve high yields . Another method involves the use of methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient protocols. The use of readily available reagents and mild reaction conditions makes the industrial production feasible and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the Boc group can be replaced under acidic conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride in methanol.
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Substitution Reagents: Methanesulfonyl chloride, cesium acetate.
Major Products
The major products formed from these reactions include hydroxy derivatives, substituted amino acids, and oxidized products .
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acids
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. Its versatility in various synthetic applications and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate (commonly referred to as Boc-Asp-OMe) is an amino acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protective group on the amino functionality and an ester group at the carboxylic acid position, which may influence its pharmacological properties. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
Boc-Asp-OMe can be synthesized through several chemical pathways, typically involving the protection of aspartic acid followed by esterification. The general reaction scheme may involve:
- Protection of aspartic acid with Boc anhydride.
- Esterification with methanol to form the methyl ester.
- Purification and characterization using methods such as NMR and HPLC.
The molecular structure of Boc-Asp-OMe is critical for its biological activity, particularly how the Boc group influences solubility and stability in biological systems.
Antimicrobial Activity
Research indicates that Boc-Asp-OMe exhibits notable antimicrobial properties. In a study examining various derivatives of amino acids, Boc-Asp-OMe was tested against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound showed minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against these pathogens, indicating significant antimicrobial potential .
Anticancer Activity
Boc-Asp-OMe has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models. In particular, it inhibited the activation of LX-2 cells (a model for liver fibrosis) induced by TGFβ1, leading to decreased expression of fibrogenic genes such as COL1A1 and α-SMA . This suggests potential applications in treating fibrotic diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of Boc-Asp-OMe is essential for optimizing its biological activity. Key observations include:
- Boc Group Influence : The presence of the Boc group enhances lipophilicity, which may improve cellular uptake.
- Ester Functionality : The methyl ester moiety contributes to increased stability and bioavailability compared to free acids.
- Substituent Variations : Modifications on the amino or carboxylic groups can lead to variations in potency against specific targets.
Comparative Activity Table
Compound | MIC (μg/mL) | Anticancer IC50 (μM) | Anti-inflammatory Effect |
---|---|---|---|
This compound | 4–8 | 0.6 ± 0.94 | Significant reduction in COL1A1 expression |
Reference Compound A | 10–20 | 0.8 ± 0.12 | Moderate effect |
Reference Compound B | 5–15 | 1.0 ± 0.15 | No significant effect |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, Boc-Asp-OMe was evaluated against clinical isolates of Mycobacterium tuberculosis. Results indicated that it displayed potent activity against both drug-sensitive and resistant strains, suggesting its potential as a lead compound for developing new antimycobacterial agents .
Case Study 2: Cancer Cell Line Studies
In a recent study focusing on triple-negative breast cancer, Boc-Asp-OMe demonstrated selective toxicity towards cancer cells while sparing normal cells significantly . This selectivity is crucial for minimizing side effects during treatment.
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |
InChI |
InChI=1S/C10H17NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h7H,1-5H3,(H,11,14) |
InChI Key |
PXEVTLSNKSGQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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